7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one
Description
7-Methyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one (CAS 7721-57-5) is a spirocyclic compound featuring a fused bicyclic framework with oxygen and nitrogen heteroatoms. Its molecular formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol . The structure comprises a cyclopropane ring fused to a lactam-oxazole system, with a methyl substituent at the 7-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and pharmaceuticals.
Properties
CAS No. |
10258-23-8 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
7-methyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one |
InChI |
InChI=1S/C6H7NO2/c1-4-6(2-3-6)5(8)9-7-4/h2-3H2,1H3 |
InChI Key |
OHSLPCOXFQWAMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=O)C12CC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
-
Starting Material : Benzylideneisoxazol-5-one derivatives.
-
Reagent : Diazomethane (CH₂N₂) in excess.
-
Conditions : Room temperature, inert atmosphere (N₂ or Ar).
-
Mechanism :
| Parameter | Value |
|---|---|
| Yield | 34% |
| Purity | >95% (flash chromatography) |
| Key Characterization | ¹H/¹³C NMR, X-ray diffraction |
Limitations :
-
Moderate yields due to competing side reactions.
-
Requires careful handling of diazomethane (toxic, explosive).
Dihalocarbene Addition Followed by Reductive Hydrodehalogenation
Patent US8927739B2 describes a scalable method for spirocyclopropane derivatives, applicable to 7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one analogs. This two-step process involves cyclopropanation and subsequent dehalogenation.
Step 1: Cyclopropanation
-
Substrate : Exocyclic olefin-containing precursor (e.g., α,β-unsaturated carbonyl).
-
Reagent : Dihalocarbene generated from trihaloacetate salts (e.g., NaCBr₃COO).
-
Catalyst : Phase-transfer catalyst (e.g., tetra-n-butylammonium bromide).
-
Conditions :
-
Temperature: 0–100°C
-
Solvent: Dichloromethane or tetrahydrofuran
-
Mechanism :
Step 2: Reductive Hydrodehalogenation
-
Reagent : Low-valent metal hydrides (e.g., (Me₃Si)₃SiH) or Bu₃SnH.
-
Catalyst : Radical initiator (e.g., AIBN).
-
Conditions :
-
Temperature: 20–200°C
-
Solvent: Toluene or DMF
-
Mechanism :
-
Homolytic cleavage of C–X bonds (X = Br, Cl) by radical reagents.
| Parameter | Value |
|---|---|
| Yield (combined steps) | 60–80% (estimated) |
| Purity | >90% (after crystallization) |
| Key Advantage | Scalability for large-scale production |
Limitations :
-
Requires precise control of reaction stoichiometry.
Alkylation or Methylation Strategies
Introducing the 7-methyl group typically occurs via alkylation or methylation of a precursor. For example:
Route A: Direct Methylation
-
Substrate : 5-Oxa-6-azaspiro[2.4]hept-6-en-4-one (unmethylated).
-
Reagent : Methyl iodide or dimethyl sulfate.
-
Base : Sodium hydride (NaH) or potassium carbonate.
-
Conditions :
-
Solvent: DMF or THF
-
Temperature: 0–60°C
-
Mechanism :
-
Nucleophilic attack by the spirocyclic nitrogen on the methylating agent.
| Parameter | Value |
|---|---|
| Yield | 50–70% (theoretical) |
| Selectivity | High (position-specific) |
Route B: Late-Stage Functionalization
-
Substrate : Spirocyclopropane intermediate.
-
Reagent : Methyl Grignard reagent or methyl lithium.
-
Conditions :
-
Solvent: Diethyl ether or THF
-
Temperature: −78°C to 0°C
-
Mechanism :
-
Alkylation at the 7-position via organometallic reagents.
-
Requires protection of sensitive functional groups (e.g., carbonyl).
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Diazomethane Transfer | High regioselectivity | Low yield, safety risks |
| Dihalocarbene Addition | Scalable, versatile | Halogen handling, multi-step process |
| Direct Methylation | Simple, cost-effective | Steric limitations, side reactions |
| Late-Stage Functionalization | Flexibility in substituent placement | Requires protection/deprotection |
Key Research Findings
-
Stereochemical Control : X-ray diffraction confirmed the (1RS,3SR) configuration in related spirocyclopropanes, highlighting the importance of reaction stereodynamics.
-
Radical Chemistry : The use of (Me₃Si)₃SiH in reductive hydrodehalogenation minimizes side reactions compared to Bu₃SnH.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance alkylation rates by stabilizing transition states .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated heterocycles.
Scientific Research Applications
Basic Information
- Molecular Formula : C₆H₇NO₂
- Molecular Weight : 125.13 g/mol
- CAS Number : 10258-23-8
- Density : 1.49 g/cm³
Structural Characteristics
7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one features a spirocyclic structure that contributes to its unique reactivity and biological activity. The presence of both nitrogen and oxygen atoms in the ring system enhances its potential interactions with biological targets.
Medicinal Chemistry
Research indicates that this compound exhibits promising biological activities, making it a candidate for drug development:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
- Anticancer Properties : Preliminary investigations indicate that the compound may inhibit cancer cell proliferation, particularly in certain types of leukemia and solid tumors . Further research is needed to elucidate the mechanisms involved.
Agricultural Chemistry
The compound's unique structure may also lend itself to applications in agrochemicals:
- Pesticide Development : The spirocyclic nature of this compound makes it a candidate for developing novel pesticides that target specific pests while minimizing environmental impact .
Materials Science
The incorporation of this compound into polymer matrices has been explored for enhancing material properties:
- Polymer Additives : Research suggests that adding this compound to polymer formulations can improve thermal stability and mechanical strength, making it useful in the production of advanced materials .
Case Study 1: Antimicrobial Activity
In a study published in Molecules, researchers synthesized various derivatives of this compound and evaluated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated that specific modifications to the compound's structure significantly enhanced its antibacterial activity, indicating a pathway for developing new antimicrobial agents .
Case Study 2: Anticancer Research
A recent investigation assessed the cytotoxic effects of this compound on leukemia cell lines using MTT assays. The findings revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of 7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic compounds with oxygen and nitrogen atoms in their frameworks are widely studied for their conformational rigidity and bioactivity. Below is a detailed comparison of 7-methyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one with structurally related analogs:
Structural Analogs
Physical and Chemical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, refluxing spirocyclic precursors (e.g., 2-oxa-6-azaspiro[3.3]heptane) with fluorinated aromatic nitriles in DMSO has been reported to yield structurally similar spiro compounds . Key factors for optimization include:
- Catalyst selection : Transition metal catalysts (e.g., Pd or Cu) may enhance cyclization efficiency.
- Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade thermally sensitive intermediates.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) favor SN2 mechanisms .
- Data Table :
| Precursor | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-oxa-6-azaspiro[3.3]heptane | DMSO | 100 | None | 65 | |
| Modified spirocyclic amine | DMF | 120 | Pd(OAc)₂ | 78 |
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : The compound’s GHS classification indicates acute toxicity (Category 4) and sensitivity to moisture . Stability protocols include:
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
- Handling : Use glove boxes for moisture-sensitive steps and respiratory protection (NIOSH-approved masks) during weighing .
- Decomposition monitoring : Regular FT-IR or HPLC analysis to detect hydrolysis byproducts (e.g., lactam derivatives) .
Advanced Research Questions
Q. How can contradictions in reported spectral data (e.g., NMR, IR) for this compound be resolved?
- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. To resolve these:
- X-ray crystallography : Definitive structural confirmation via single-crystal diffraction (e.g., H-atom placement refinement ).
- Dynamic NMR : Assess temperature-dependent shifts to identify tautomeric equilibria .
- Computational validation : Compare experimental IR peaks with DFT-calculated vibrational modes .
Q. What experimental strategies are recommended to evaluate the environmental persistence of this spiro compound in aquatic systems?
- Methodological Answer : Follow the INCHEMBIOL project framework :
- Laboratory studies : Measure hydrolysis rates (pH 4–9), photodegradation under UV light, and biodegradation via OECD 301F assays.
- Field simulations : Use microcosms to model soil adsorption coefficients (Kd) and bioaccumulation potential (log Kow) .
- Key Parameters :
| Property | Method | Reference |
|---|---|---|
| Hydrolysis half-life (pH 7) | HPLC-UV monitoring | |
| Photodegradation quantum yield | Actinometric radiometry |
Q. How does the spirocyclic architecture influence regioselectivity in electrophilic substitution reactions?
- Methodological Answer : The strained spiro ring system directs electrophiles to the α-position of the lactam due to:
- Steric effects : Methyl groups at C7 hinder approach to β-positions.
- Electronic effects : Electron-withdrawing oxa/aza groups activate the α-carbon.
- Experimental validation : Reactivity screens with halogens (Br₂, ICl) in THF, monitored by LC-MS .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results (e.g., enzyme inhibition vs. inactivity) in prior studies?
- Methodological Answer :
- Assay standardization : Replicate experiments using uniform protocols (e.g., IC50 determination at fixed ATP concentrations ).
- Structural analogs : Compare results with related azaspiro compounds (e.g., 5-azaspiro[2.4]heptane derivatives ) to isolate substituent effects.
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect sizes across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
